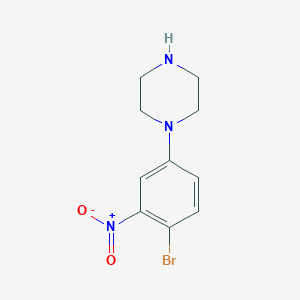

1-(4-Bromo-3-nitrophenyl)piperazine

Beschreibung

Eigenschaften

Molekularformel |

C10H12BrN3O2 |

|---|---|

Molekulargewicht |

286.13 g/mol |

IUPAC-Name |

1-(4-bromo-3-nitrophenyl)piperazine |

InChI |

InChI=1S/C10H12BrN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

InChI-Schlüssel |

BWYQVTGPLKCNAC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 1-(4-nitrophenyl)piperazine with bromine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of new piperazine derivatives with different substituents.

Reduction: Formation of 1-(4-Bromo-3-aminophenyl)piperazine.

Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-nitrophenyl)piperazine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The pharmacological and chemical properties of arylpiperazines are highly dependent on substituent type and position. Key comparisons include:

Key Observations :

Pharmacological Activity

Serotonin Receptor Interactions

Arylpiperazines exhibit affinity for serotonin (5-HT) receptor subtypes, with substituents dictating selectivity:

- 1-(3-Chlorophenyl)piperazine (mCPP) : Binds to 5-HT1B/1C receptors, linked to hypophagia and anxiety-related effects .

- 1-(m-TFMPP) : Selective for 5-HT1B receptors, used in appetite suppression studies .

- This compound : Likely interacts with 5-HT1B/1C receptors due to electron-withdrawing substituents, but nitro’s steric bulk may reduce selectivity compared to mCPP or TFMPP .

Antitumor and Cytotoxic Activity

- 1-(3-Chlorophenyl)piperazine (14h) : Demonstrated moderate antitumor activity (GP < 80%) against select cancer cell lines .

- 1-(4-Chlorobenzhydryl)piperazine derivatives: Showed IC₅₀ values in the nanomolar range against liver, breast, and colon cancer cells .

- This compound : The nitro group may enhance cytotoxicity through DNA intercalation or topoisomerase inhibition, though direct evidence is needed .

Metabolic Stability and Environmental Reactivity

- N-Dealkylation : Arylpiperazines undergo CYP3A4-mediated metabolism to 1-aryl-piperazines, which retain biological activity . The bromo and nitro groups in this compound may slow this process compared to less substituted analogs.

- Oxidation by MnO₂: Piperazine moieties in fluoroquinolones (FQs) react with MnO₂ via dealkylation and hydroxylation. The nitro group in this compound could stabilize intermediates, altering degradation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-3-nitrophenyl)piperazine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a bromonitrophenyl sulfonyl chloride reacts with piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane). Reaction parameters like solvent polarity, temperature (ambient vs. reflux), and stoichiometry significantly impact purity and yield. For example, dichloromethane is preferred for its inertness in sulfonamide formation . Monitoring via TLC (hexane:ethyl acetate, 1:2) ensures reaction completion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For instance, the bromine isotope pattern in HRMS distinguishes the compound from non-halogenated analogs. Purity is validated via HPLC with UV detection at 254 nm .

Q. What are the critical physicochemical properties influencing its stability and handling?

- Methodology : LogP (lipophilicity) and pKa values determine solubility in organic vs. aqueous media. Bromine’s electron-withdrawing effect stabilizes the nitro group against reduction. Storage at –20°C under inert gas (argon) prevents degradation, as nitro groups are susceptible to photolysis .

Advanced Research Questions

Q. How does this compound interact with neurological targets, and what assays validate its activity?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to dopamine or serotonin receptors. In vitro assays using SH-SY5Y cells measure cAMP modulation. For example, derivatives with similar bromophenyl motifs show nanomolar binding to D3 receptors, validated via competitive radioligand assays .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Methodology : Meta-analysis of SAR studies identifies substituent effects. For instance, the nitro group’s para position may reduce off-target effects compared to meta-substituted analogs. Discrepancies in IC50 values across studies are addressed by standardizing assay protocols (e.g., ATP levels in cytotoxicity tests) .

Q. Can computational models predict the metabolic fate of this compound?

- Methodology : ADMET predictors (e.g., SwissADME) simulate cytochrome P450 metabolism. The bromine atom may slow hepatic clearance, while the nitro group could form reactive intermediates. Experimental validation via LC-MS/MS identifies metabolites in microsomal incubations .

Methodological Challenges

Q. How can researchers optimize regioselectivity during functionalization of the piperazine ring?

- Methodology : Protecting group strategies (e.g., Boc for secondary amines) direct substitution to specific nitrogen atoms. For example, alkylation at N4 is favored over N1 due to steric hindrance from the bromophenyl group. Reaction progress is tracked via ¹H NMR peak integration .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) detect crystalline vs. amorphous states. Polymorphs with varying melting points (e.g., Form I: 153°C vs. Form II: 145°C) impact dissolution rates in pharmacokinetic studies .

Notes

- Contradictions : Varying yields in synthetic protocols (e.g., 41–92% in similar piperazine derivatives) highlight the need for standardized catalyst systems (e.g., CuSO4/ascorbate for click chemistry) .

- Advanced Tools : Cryo-EM and SPR spectroscopy are emerging for studying receptor-ligand dynamics in neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.